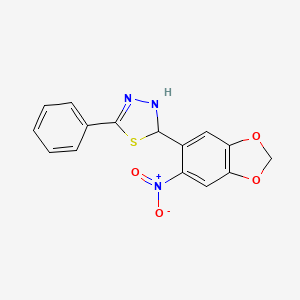

![molecular formula C24H26N2O3S B4928599 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B4928599.png)

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide, also known as DASB, is a selective serotonin transporter (SERT) ligand that is used in scientific research to study the serotonin system. DASB has gained popularity in recent years due to its high affinity and selectivity for SERT, making it a valuable tool for investigating the role of serotonin in various physiological and pathological processes.

Mechanism of Action

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide selectively binds to SERT with high affinity and selectivity. Once bound, it inhibits the reuptake of serotonin from the synaptic cleft, leading to an increase in extracellular serotonin levels. This increase in serotonin can have various effects on the brain and body, depending on the specific brain region and receptor subtypes involved.

Biochemical and Physiological Effects:

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide has been shown to have a number of biochemical and physiological effects in various animal models and human studies. These include changes in serotonin levels, receptor binding, and behavior. For example, 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide has been shown to increase extracellular serotonin levels in the amygdala, a brain region involved in fear and anxiety. It has also been shown to decrease SERT density in the prefrontal cortex, a brain region involved in decision-making and emotion regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide in lab experiments is its high affinity and selectivity for SERT. This allows for precise measurement of SERT density and occupancy in vivo and in vitro. Additionally, 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide has a relatively long half-life, allowing for extended imaging and measurement periods. However, there are some limitations to using 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide in lab experiments. For example, it is not a perfect SERT ligand and may bind to other receptors in certain conditions. Additionally, 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide is not suitable for use in human studies due to its radioactive properties.

Future Directions

There are many potential future directions for research involving 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide. One area of interest is the role of serotonin in various psychiatric and neurological disorders, including depression, anxiety, and addiction. Additionally, there is growing interest in the use of SERT ligands like 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide as biomarkers for these disorders. Other potential future directions include investigating the role of SERT in non-brain tissues, such as the gut and immune system. Overall, 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide and other SERT ligands have the potential to provide valuable insights into the role of serotonin in health and disease.

Synthesis Methods

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide can be synthesized in a multi-step process starting from commercially available starting materials. One common method involves the reaction of 2,5-dimethylaniline with p-toluenesulfonyl chloride to form the corresponding sulfonamide. This is then reacted with 4-methylbenzoyl chloride and 2-methylbenzylamine to give the final product, 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide.

Scientific Research Applications

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide is primarily used in scientific research to study the serotonin system. Specifically, it is used to investigate the function and regulation of SERT, which is responsible for the reuptake of serotonin from the synaptic cleft. By selectively binding to SERT, 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide can be used to measure SERT density and occupancy in vivo and in vitro. This has important implications for understanding the role of serotonin in various physiological and pathological processes, including depression, anxiety, and addiction.

properties

IUPAC Name |

3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-[(2-methylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S/c1-16-9-10-18(3)22(13-16)26-30(28,29)23-14-20(12-11-19(23)4)24(27)25-15-21-8-6-5-7-17(21)2/h5-14,26H,15H2,1-4H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKCRIWVOYCKFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-methylbenzyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

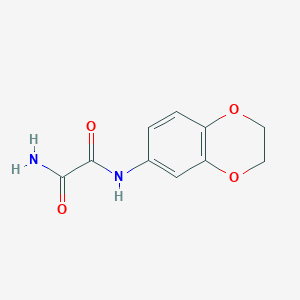

![3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4928518.png)

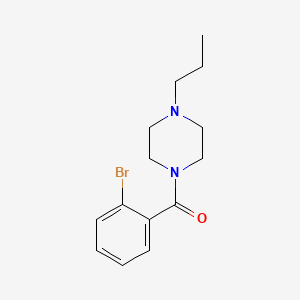

![2-methoxy-N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928531.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B4928536.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4928539.png)

![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)

![(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)

![N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4928558.png)

![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)

![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol](/img/structure/B4928581.png)

![N~1~-allyl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928593.png)

![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4928602.png)